molecular formula C14H17ClF3NO B2888171 2-Chloro-N-(2,2-dimethylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1397197-28-2

2-Chloro-N-(2,2-dimethylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2888171
CAS No.: 1397197-28-2
M. Wt: 307.74
InChI Key: OELNRSPLISCOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2,2-dimethylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro group, a dimethylpropyl group, and a trifluoromethylphenyl group attached to an acetamide backbone

Properties

IUPAC Name

2-chloro-N-(2,2-dimethylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClF3NO/c1-13(2,3)9-19(12(20)8-15)11-6-4-10(5-7-11)14(16,17)18/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELNRSPLISCOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN(C1=CC=C(C=C1)C(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,2-dimethylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-chloroacetamide with 2,2-dimethylpropylamine and 4-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,2-dimethylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the amide group can yield corresponding amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or borane complexes.

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,2-dimethylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2,2-dimethylpropyl)-N-phenylacetamide: Lacks the trifluoromethyl group, which may result in different biological activity and physicochemical properties.

    N-(2,2-Dimethylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide:

Uniqueness

The presence of both the chloro and trifluoromethyl groups in 2-Chloro-N-(2,2-dimethylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide makes it unique, potentially offering a combination of reactivity and biological activity that is not observed in similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.